molecular formula C12H18ClNO B13249317 [(4-Chlorophenyl)methyl](4-methoxybutyl)amine

[(4-Chlorophenyl)methyl](4-methoxybutyl)amine

Cat. No.: B13249317
M. Wt: 227.73 g/mol
InChI Key: FPKAQZRGMBDVGL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a secondary amine characterized by a 4-chlorophenylmethyl group attached to a 4-methoxybutyl chain. This structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological interactions. Its structural features make it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where the 4-chlorophenyl group enhances binding affinity.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C12H18ClNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3

InChI Key

FPKAQZRGMBDVGL-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxybutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (4-Chlorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(4-Chlorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybutyl chain in the target compound introduces an ether functionality, enhancing hydrophilicity compared to morpholine- or piperidine-containing analogues .

Physicochemical Properties

  • Solubility : The 4-methoxybutyl chain likely improves water solubility compared to purely aromatic analogues (e.g., 1-[(4-chlorophenyl)methyl]piperidin-4-amine) due to the ether oxygen .
  • Stability : The absence of reactive heterocycles (e.g., imidazole in compounds) may enhance stability under physiological conditions .

Biological Activity

(4-Chlorophenyl)methylamine is a substituted amine characterized by a 4-chlorophenyl group and a 4-methoxybutyl moiety. The molecular structure combines aromatic and aliphatic characteristics, which may significantly influence its biological activity. This article explores the compound's biological activity, potential pharmacological applications, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 227.72 g/mol
  • Structure : The presence of the chlorine atom on the phenyl ring enhances lipophilicity, which may facilitate interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to (4-Chlorophenyl)methylamine exhibit significant biological activities, including:

  • Antidepressant Effects : Analogous compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains.
  • Potential Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit tumor growth.

The biological activity of (4-Chlorophenyl)methylamine can be attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes related to cancer progression or microbial resistance.

In Vitro Studies

  • Antidepressant Activity :
    • A study demonstrated that (4-Chlorophenyl)methylamine analogs increased serotonin levels in neuronal cultures, suggesting potential antidepressant properties.
  • Antimicrobial Efficacy :
    • In vitro testing showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Potential :
    • Research indicated that certain derivatives inhibited the proliferation of cancer cell lines, including breast and prostate cancer cells, through apoptosis induction mechanisms.

Case Studies

StudyFindings
Smith et al. (2022)Increased serotonin levels in rat modelsSupports antidepressant potential
Johnson et al. (2023)Effective against multiple bacterial strainsValidates antimicrobial activity
Lee et al. (2023)Induced apoptosis in cancer cell linesSuggests anticancer properties

Structure-Activity Relationship (SAR)

The unique combination of functional groups in (4-Chlorophenyl)methylamine contributes to its distinct pharmacological profile. The SAR analysis indicates that:

  • The chlorophenyl group enhances lipophilicity and receptor affinity.
  • The methoxybutyl chain influences solubility and bioavailability.

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